The disulfide bond (S-S) in 4-BrPhSSPh makes it a potential candidate for use as a monomer in the synthesis of polymers. Disulfide-containing polymers can exhibit interesting properties such as self-healing behavior and stimuli-responsiveness []. Research suggests 4-BrPhSSPh can undergo copolymerization, a process where it combines with other monomers to form a polymer chain. This opens possibilities for the development of novel functional polymers with tailored properties based on the choice of co-monomers.
The presence of the bromine atom (Br) and the aromatic rings in 4-BrPhSSPh suggests potential applications in material science. Aromatic compounds are known for their stability and ability to participate in various interactions, while bromine can influence properties like conductivity []. Research into incorporating 4-BrPhSSPh into materials could explore its influence on characteristics like electrical conductivity, self-assembly behavior, or potential applications in optoelectronic devices.
4-Bromophenyl disulfide, with the chemical formula C₁₂H₈Br₂S₂, is an organic compound characterized by its disulfide bond (-S-S-) linking two 4-bromophenyl groups. This compound appears as a yellow solid with a melting point ranging from 92 to 94 degrees Celsius . The presence of bromine in the phenyl rings enhances its reactivity, making it valuable in various chemical applications.
Research indicates that 4-bromophenyl disulfide exhibits biological activity, particularly in antimicrobial and anticancer studies. Its ability to disrupt cellular processes through oxidative stress mechanisms has been noted, making it a compound of interest in medicinal chemistry. Additionally, its derivatives have shown potential in inhibiting certain enzymes linked to disease pathways .
Several methods for synthesizing 4-bromophenyl disulfide have been documented:
4-Bromophenyl disulfide has diverse applications across various fields:
Studies on 4-bromophenyl disulfide interactions reveal its role in biological systems. Investigations have focused on its interaction with biomolecules, including proteins and nucleic acids, where it may influence redox states and enzyme activities. Understanding these interactions is crucial for developing therapeutic agents that exploit these mechanisms .
Several compounds share structural similarities with 4-bromophenyl disulfide, each exhibiting unique properties:
Compound Name | Chemical Formula | Melting Point (°C) | Notable Properties |
---|---|---|---|
Bis(4-methylphenyl)disulfide | C₁₄H₁₄S₂ | 47-48 | Lower melting point; different substituent effects |
Bis(4-methoxyphenyl)disulfide | C₁₄H₁₄O₂S₂ | 47-48 | Exhibits different solubility characteristics |
Bis(phenyl)disulfide | C₁₂H₁₀S₂ | 60-62 | Lacks halogen substituents; differing reactivity |
1-(4-bromophenyl)-2-phenyldisulfide | C₁₂H₉BrS₂ | 220-222 | Higher melting point; unsymmetrical structure |
Each of these compounds provides insights into the reactivity and application potential of sulfur-containing organic compounds, highlighting the unique role of bromine substitution in modifying physical and chemical properties.
4-Bromophenyl disulfide, systematically named as 1-bromo-4-[(4-bromophenyl)disulfanyl]benzene, possesses the molecular formula C₁₂H₈Br₂S₂ and is registered under the Chemical Abstracts Service number 5335-84-2. The compound exhibits a symmetric molecular architecture consisting of two 4-bromophenyl groups connected through a central disulfide bridge, creating a characteristic sulfur-sulfur bond that defines its chemical behavior. The International Union of Pure and Applied Chemistry name for this compound is 1,1'-disulfanediylbis(4-bromobenzene), reflecting the symmetric nature of its structure.
The molecular structure demonstrates several important nomenclature variations that appear throughout the chemical literature. The compound is frequently referred to as bis(4-bromophenyl) disulfide, emphasizing the presence of two identical brominated aromatic units. Alternative systematic names include bis(p-bromophenyl) disulfide and 4,4'-dibromodiphenyl disulfide, all of which accurately describe the same molecular entity. The simplified molecular descriptor using Simplified Molecular Input Line Entry System notation is represented as Brc1ccc(cc1)SSc1ccc(cc1)Br, which clearly illustrates the connectivity pattern between the bromine substituents, aromatic rings, and the central disulfide linkage.
The compound belongs to the broader category of symmetric disulfides, where both organic groups attached to the sulfur atoms are identical. This structural classification is particularly significant because symmetric disulfides often exhibit distinct chemical behavior compared to their asymmetric counterparts. The para-bromination pattern on both aromatic rings creates a molecular environment where electronic effects are balanced, contributing to the compound's stability and predictable reactivity patterns.
The synthesis of 4-bromophenyl disulfide can be accomplished through several well-established methodologies, with oxidative coupling of corresponding thiols representing the most common and efficient approach. The oxidative coupling of 4-bromothiophenol using iodine in aqueous acetonitrile represents a particularly effective synthetic route. This method involves the treatment of 4-bromothiophenol with iodine in a water-acetonitrile mixture at room temperature, followed by quenching with sodium thiosulfate solution to remove excess iodine and subsequent extraction with dichloromethane.
The reaction mechanism for this oxidative coupling process follows a well-characterized pathway where iodine acts as the oxidizing agent to facilitate the formation of the disulfide bond. The reaction proceeds rapidly at ambient temperature, making it an attractive synthetic option for laboratory-scale preparation. The general reaction can be represented as the conversion of two equivalents of 4-bromothiophenol to one equivalent of 4-bromophenyl disulfide with the elimination of hydrogen iodide.
Alternative synthetic approaches include the use of other oxidizing systems, though these methods are less commonly employed for this specific compound. The choice of oxidizing agent significantly influences both the reaction efficiency and the purity of the final product. Research has demonstrated that mild oxidizing conditions are generally preferred to minimize side reactions and decomposition pathways that could lead to unwanted byproducts.
The physical properties of 4-bromophenyl disulfide reflect its molecular structure and intermolecular interactions. The compound exists as a solid at room temperature, appearing as white to pale yellow crystalline material. The melting point of the compound has been consistently reported across multiple sources, with values ranging from 92°C to 96°C, demonstrating good reproducibility in physical property measurements. Specifically, high-purity samples exhibit a melting point range of 92.0°C to 96.0°C, indicating the compound's thermal stability within this temperature range.
Table 1: Physical Properties of 4-Bromophenyl disulfide
Property | Value | Reference |
---|---|---|
Molecular Weight | 376.12 g/mol | |
Melting Point | 92-96°C | |
Physical State | Solid | |
Appearance | White to pale yellow crystals | |
Boiling Point (Predicted) | 403.3±30.0°C | |
Density (at 116.0°C) | 1.647 g/cm³ |
Spectroscopic characterization of 4-bromophenyl disulfide provides detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural confirmation. The proton nuclear magnetic resonance spectrum in deuterated chloroform exhibits characteristic signals that correspond to the aromatic protons. The spectrum typically shows two distinct multipets: one appearing around 7.3-7.5 parts per million corresponding to the aromatic protons ortho to the sulfur substituent, and another around 7.5-7.6 parts per million corresponding to the aromatic protons ortho to the bromine substituent.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the distinct carbon environments within the molecule. The spectrum exhibits signals corresponding to the quaternary carbon atoms bearing the bromine substituents and the carbon atoms directly bonded to the sulfur atoms. The chemical shift patterns are consistent with the expected electronic environment created by both the bromine substituents and the disulfide linkage.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 377 for the protonated molecular ion [M + H]⁺, providing definitive molecular weight confirmation. Additional fragmentation patterns in the mass spectrum can provide insights into the compound's stability and preferred cleavage pathways under ionization conditions.
Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule. The spectrum exhibits aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region, aromatic carbon-carbon stretching vibrations around 1500-1600 cm⁻¹, and carbon-bromine stretching vibrations at lower frequencies. The disulfide bond itself typically shows characteristic vibrations, though these may be obscured by other molecular vibrations in complex aromatic systems.
The thermodynamic properties of 4-bromophenyl disulfide are fundamentally influenced by the presence of the disulfide bond and the brominated aromatic systems. Disulfide bonds are characterized by moderate bond dissociation energies, typically around 60 kilocalories per mole, making them significantly weaker than carbon-carbon or carbon-hydrogen bonds but still providing substantial molecular stability. This intermediate bond strength contributes to the compound's utility in synthetic applications where controlled bond cleavage may be desired.
The sulfur-sulfur bond length in disulfides is approximately 2.05 Angstroms, which is notably longer than typical carbon-carbon bonds. This extended bond length, combined with the relatively low rotational barrier around the sulfur-sulfur axis, allows for conformational flexibility that can influence the compound's reactivity and intermolecular interactions. The dihedral angle preference in disulfides approaches 90 degrees, representing the most stable conformation from both steric and electronic perspectives.
Kinetic studies of disulfide reactivity have revealed significant variations in reaction rates depending on molecular structure and environmental factors. Research has demonstrated that disulfide bonds can exhibit rate constant variations spanning four orders of magnitude when reacting with oxidizing agents. The reactivity patterns are influenced by electrostatic stabilization effects and orbital alignment considerations that can either enhance or diminish the inherent reactivity of the sulfur-sulfur bond.
Table 2: Thermodynamic and Kinetic Parameters
The electrochemical properties of 4-bromophenyl disulfide reflect the redox-active nature of the disulfide functionality. The standard reduction potential for disulfide reduction to the corresponding thiol is approximately -250 millivolts versus the standard hydrogen electrode at physiological pH. This reduction potential indicates that the compound can participate in redox reactions under appropriate conditions, though it requires relatively strong reducing agents for efficient conversion.
Temperature-dependent studies reveal that the compound maintains structural integrity across a wide temperature range, with decomposition occurring only at temperatures significantly above its melting point. The predicted boiling point of 403.3°C with an uncertainty of ±30.0°C suggests considerable thermal stability, though experimental verification of this property would require specialized high-temperature analytical techniques.
The kinetic behavior of 4-bromophenyl disulfide in various chemical environments demonstrates the influence of both the aromatic bromine substituents and the central disulfide bond on reactivity patterns. The electron-withdrawing nature of the bromine atoms can influence the electron density at the sulfur centers, potentially affecting both nucleophilic and electrophilic attack mechanisms. Understanding these kinetic parameters is essential for optimizing synthetic applications and predicting the compound's behavior in complex chemical systems.
Corrosive;Irritant;Environmental Hazard